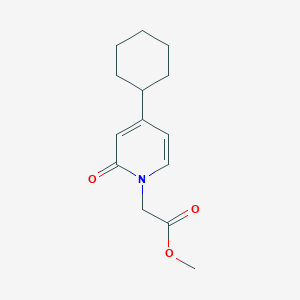
Methyl 2-(4-cyclohexyl-2-oxo-1,2-dihydropyridin-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-cyclohexyl-2-oxo-1,2-dihydropyridin-1-yl)acetate typically involves the reaction of cyclohexanone with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification . The reaction conditions often include refluxing in ethanol or methanol with a catalytic amount of acid or base to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-cyclohexyl-2-oxo-1,2-dihydropyridin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexyl ketones, while reduction can produce cyclohexyl alcohols.
Scientific Research Applications
Methyl 2-(4-cyclohexyl-2-oxo-1,2-dihydropyridin-1-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 2-(4-cyclohexyl-2-oxo-1,2-dihydropyridin-1-yl)acetate exerts its effects involves interactions with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate:
Methyl 2-(4-hydroxy-1-[(naphthalen-1-yl)methyl]-2-oxo-1,2-dihydropyridin-3-yl)acetate: This compound has a similar pyridinyl structure but includes a naphthyl group.
Uniqueness
Methyl 2-(4-cyclohexyl-2-oxo-1,2-dihydropyridin-1-yl)acetate is unique due to its specific combination of cyclohexyl and pyridinyl structures, which confer distinct chemical and biological properties
Biological Activity
Methyl 2-(4-cyclohexyl-2-oxo-1,2-dihydropyridin-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C14H19NO3 |
| Molecular Weight | 249.30 g/mol |
| IUPAC Name | Methyl 2-(4-cyclohexyl-2-oxopyridin-1-yl)acetate |
| InChI Key | QJBGAUAMERXQGW-UHFFFAOYSA-N |
Structural Features
The compound features a pyridine ring fused with a cyclohexyl group, which contributes to its unique chemical reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, showcasing the potential for development as an antimicrobial agent. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Activity
The compound has been evaluated for anticancer efficacy , particularly in models of hypopharyngeal cancer. In vitro studies revealed that it induces apoptosis in FaDu cells, outperforming standard chemotherapeutics like bleomycin. The proposed mechanism involves modulation of apoptosis-related proteins, enhancing the intrinsic apoptotic pathway .
Case Study: FaDu Cell Line
In a comparative study, this compound demonstrated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of conventional treatments.
Neuroprotective Effects
Emerging research suggests potential neuroprotective properties , particularly in models of Alzheimer’s disease. The compound has shown inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the pathophysiology of Alzheimer’s. This dual inhibition may contribute to improved cholinergic transmission and cognitive function .
The biological activity of this compound is believed to stem from its interaction with various molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in neurotransmitter breakdown, thereby enhancing neurotransmitter levels in synaptic clefts.
- Receptor Modulation : It may act on muscarinic receptors, influencing pathways related to cell proliferation and apoptosis .
- Signal Transduction Pathways : The compound potentially modulates several signaling pathways associated with cancer progression and neurodegeneration.
Comparative Analysis
In comparison to similar compounds, this compound stands out due to its unique structural attributes that confer distinct biological properties:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Activity |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate | Moderate | No | No |
| Methyl 2-(4-hydroxy-1-naphthalenemethyl)-2-oxo-pyridine | Yes | Moderate | Yes |
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
methyl 2-(4-cyclohexyl-2-oxopyridin-1-yl)acetate |
InChI |
InChI=1S/C14H19NO3/c1-18-14(17)10-15-8-7-12(9-13(15)16)11-5-3-2-4-6-11/h7-9,11H,2-6,10H2,1H3 |
InChI Key |
QJBGAUAMERXQGW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C=CC(=CC1=O)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















